ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorobenzyl group, and an ethyl ester group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used in the development of potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as intermediates in chemical manufacturing.
Future Directions
Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the development of multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazoles, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
It’s known that nitrogen-containing heterocycles like this compound have a significant effect on the process of discovering new structures for pharmaceutical applications .
Pharmacokinetics
The compound’s molecular weight of 26570 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Similar compounds, such as 1,2,4-triazoles, have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s recommended to avoid dust formation and to keep the compound in suitable, closed containers for disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the amino group and the chlorobenzyl group.
Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like ethanol or dimethylformamide to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities.
1,3,4-Thiadiazole derivatives: Exhibiting potent antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-amino-1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-4-3-5-10(14)6-9/h3-7H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQOULDFMUWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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